molecular formula C15H17BrN6O2 B11549364 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11549364
M. Wt: 393.24 g/mol
InChI Key: QCWCTZGXJFFUCO-LICLKQGHSA-N
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Description

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with methoxy and morpholine-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of brominated or de-brominated compounds.

Scientific Research Applications

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: Another brominated compound with applications in organic synthesis and material science.

    2-(4-Bromophenyl)methylidenehydrazine: A simpler hydrazine derivative with similar reactivity.

    4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazine: A related triazine compound with different substituents.

Uniqueness

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H17BrN6O2

Molecular Weight

393.24 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H17BrN6O2/c1-23-15-19-13(18-14(20-15)22-6-8-24-9-7-22)21-17-10-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)/b17-10+

InChI Key

QCWCTZGXJFFUCO-LICLKQGHSA-N

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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